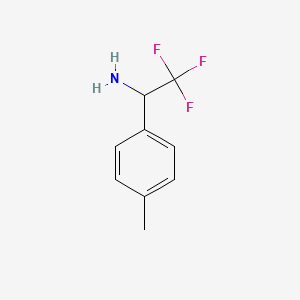

2,2,2-Trifluoro-1-(p-tolyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPQTBRCSUZWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672132 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75703-26-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its value stems from the unique combination of a stereogenic center and a trifluoromethyl (CF3) group attached to the same carbon. The incorporation of the CF3 group is a cornerstone of modern drug design, as it can profoundly enhance a molecule's pharmacological profile.[1] This highly electronegative moiety can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing solubility and protein binding.[1][2]

Furthermore, chirality is a fundamental aspect of molecular recognition in biological systems.[3] Enzymes and receptors are inherently chiral, meaning they often interact differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.[3] Consequently, the development of robust, stereoselective synthetic routes to access enantiomerically pure building blocks like this compound is a critical objective in medicinal chemistry. This guide provides a detailed examination of the prevalent and effective methodologies for its synthesis, focusing on the underlying principles and practical execution.

Retrosynthetic Analysis and Key Precursor

A logical retrosynthetic disconnection for the target amine points to a carbonyl precursor. The most direct approach involves the formation of the carbon-nitrogen bond through the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone . This ketone is a commercially available starting material and serves as the central hub for the synthetic strategies discussed herein.[4][5]

Caption: Retrosynthetic pathway for the target amine.

Methodology 1: Diastereoselective Synthesis via Chiral Auxiliary

One of the most reliable and widely adopted strategies for asymmetric amine synthesis involves the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, is exceptionally effective for this purpose due to its high stereochemical control and the ease with which the auxiliary can be removed.[6]

Causality and Mechanism

This method proceeds via a two-step sequence:

-

Condensation: The ketone precursor reacts with an enantiopure tert-butanesulfinamide (either R or S) to form an N-sulfinyl imine. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)4 to drive the reaction to completion by scavenging the water byproduct.

-

Diastereoselective Reduction: The resulting C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride reagent (e.g., from NaBH4) to attack from the less sterically hindered face. This controlled approach leads to the formation of one diastereomer in high excess.

-

Deprotection: Simple treatment with a strong acid, such as HCl in an alcohol solvent, cleaves the N-S bond to release the desired primary amine as its hydrochloride salt, with the chiral auxiliary being easily removed.

Caption: Workflow using a chiral auxiliary.

Experimental Protocol

Step 1: Formation of N-tert-Butanesulfinyl Imine

-

To a solution of 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

-

Add titanium(IV) ethoxide (2.0 eq) dropwise via syringe.

-

Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

-

Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfinylimine, which can often be used directly in the next step.

Step 2: Diastereoselective Reduction and Deprotection

-

Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.

-

Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -48 °C for 3-6 hours until complete, as monitored by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and add ethyl acetate. Separate the layers.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Dissolve the crude N-sulfinyl amine in methanol (0.5 M) and add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or silica gel chromatography to obtain the desired amine hydrochloride salt.

| Parameter | Condition | Expected Outcome |

| Solvent (Condensation) | Anhydrous THF | High yield |

| Lewis Acid | Ti(OEt)4 | Efficient water removal |

| Reducing Agent | NaBH4 | Good diastereoselectivity |

| Reduction Temperature | -48 °C to -78 °C | Maximizes diastereoselectivity |

| Diastereomeric Excess | >95% | Highly stereoselective |

| Overall Yield | 65-85% | Good to excellent |

Methodology 2: Biocatalytic Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions.[7] Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly well-suited for synthesizing chiral amines.[7][8]

Causality and Mechanism

Transaminases catalyze the transfer of an amino group from an amino donor (commonly isopropylamine, which generates acetone as a byproduct) to a carbonyl acceptor. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[7] The inherent chirality of the enzyme's active site dictates the stereochemical outcome, allowing for the synthesis of amines with very high enantiomeric excess (>99% ee). The equilibrium of the reaction can be shifted towards the product by using a large excess of the amino donor or by removing the acetone byproduct.

Caption: Simplified enzymatic cycle for transamination.

Experimental Protocol

-

Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the ketone substrate, 2,2,2-trifluoro-1-(p-tolyl)ethanone (e.g., 10-50 mM), typically from a stock solution in a co-solvent like DMSO to aid solubility.

-

Add the amino donor, isopropylamine, in large excess (e.g., 0.5-1.0 M).

-

Add the cofactor pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Initiate the reaction by adding the transaminase enzyme (e.g., a commercially available R- or S-selective ω-transaminase) to a specified loading (e.g., 1-5 mg/mL).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC analysis of withdrawn aliquots.

-

Upon completion, stop the reaction by adding a quenching solvent or by pH adjustment.

-

Extract the product with an organic solvent (e.g., ethyl acetate or MTBE) after basifying the aqueous layer.

-

Dry the organic extracts, concentrate, and purify as required.

| Parameter | Condition | Expected Outcome |

| Catalyst | ω-Transaminase (R or S selective) | High enantioselectivity |

| Solvent | Aqueous buffer (pH 7.0-8.5) | "Green" reaction medium |

| Amino Donor | Isopropylamine | Drives equilibrium |

| Temperature | 30-45 °C | Mild conditions |

| Enantiomeric Excess | >99% | Excellent stereocontrol |

| Yield | Substrate dependent, often >90% | High conversion |

Summary and Outlook

The synthesis of enantiopure this compound can be effectively achieved through several modern synthetic strategies.

-

The chiral auxiliary approach is robust, highly diastereoselective, and well-documented, making it a reliable choice for laboratory-scale synthesis. Its primary drawback is the non-catalytic nature, requiring stoichiometric amounts of the expensive chiral auxiliary.

-

Biocatalytic transamination represents a state-of-the-art method that offers exceptional enantioselectivity (>99% ee) under environmentally benign conditions.[7] With a growing library of commercially available enzymes, this method is increasingly viable for both small-scale and industrial-scale production.

The choice of method will depend on the specific requirements of the research or development program, including scale, cost, and desired stereochemical purity. Both pathways provide reliable access to this valuable fluorinated building block, enabling its further application in the discovery of novel therapeutics and agrochemicals.

References

-

Deng, L., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(35), 14334-7. [Link]

-

Deng, L., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. [Link]

-

Deng, L., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]

-

Deng, L., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]

-

Scerba, M. T., & Lectka, T. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 50(7), 1746-1756. [Link]

-

Kazemi, M., et al. (2022). Synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine 3a. ResearchGate. [Link]

-

Rowntree, J., et al. (2022). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]

-

Zhenyu Biotech. 2,2,2-trifluoro-1-p-tolyl-ethylamine cas no.75703-26-3. LookChem. [Link]

-

Kumar, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2100. [Link]

-

Wang, X., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7370. [Link]

-

Wu, R. (2015). Exp 13B: Reductive Amination. Prezi. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

ChemUniverse. This compound HYDROCHLORIDE. ChemUniverse. [Link]

-

de Oliveira, R. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(7), 548-563. [Link]

-

Gillis, E. P., et al. (2009). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 52(23), 10058-10069. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 [sigmaaldrich.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. mdpi.com [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine: A Key Fluorinated Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is installed adjacent to a chiral center, as in 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, it creates a high-value building block for the synthesis of complex, stereochemically defined pharmaceuticals. This guide provides an in-depth analysis of the physicochemical properties, synthesis, spectroscopic characterization, and strategic applications of this important chiral amine, tailored for researchers and scientists in drug development.

Core Physicochemical & Computed Properties

Precise identification and understanding of a molecule's fundamental properties are critical for its effective use. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and computed properties. The lack of public data on physical properties like melting and boiling points is common for specialized, non-commodity reagents and underscores the need for direct experimental determination on a lab-by-lab basis.

Table 1.1: Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 75703-26-3 (Racemate) | [3][4] |

| 1186195-01-6 (HCl Salt) | [5][6] | |

| 1391458-37-9 ((R)-enantiomer HCl) | [7] | |

| 1187930-94-4 ((S)-enantiomer) | [8] | |

| Molecular Formula | C₉H₁₀F₃N | [3] |

| Molecular Weight | 189.18 g/mol (Free Base) | [4] |

| 225.64 g/mol (HCl Salt) | [5][7] | |

| InChI Key | UXPQTBRCSUZWOK-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC=C(C=C1)C(C(F)(F)F)N | [3] |

Table 1.2: Physical Properties

| Property | Value | Notes |

| Appearance | Not Available | The precursor ketone is a colorless to pale yellow liquid. |

| Melting Point | Not Available | Data not found in public literature. |

| Boiling Point | Not Available | Data not found in public literature.[9][10] |

| Solubility | Not Available | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). The HCl salt is likely soluble in water and alcohols. |

Table 1.3: Computed Properties for (R)-enantiomer HCl

| Property | Value | Source | Causality & Insight |

| LogP | 2.98 | [7] | Indicates significant lipophilicity, a key trait for CNS penetration and membrane permeability. The CF₃ group is a major contributor to this value. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] | This low TPSA value, characteristic of a primary amine, suggests excellent potential for oral bioavailability and cell permeability according to Lipinski's rules. |

| Rotatable Bonds | 1 | [7] | Low rotational freedom imparts conformational rigidity, which can be advantageous for achieving high-affinity binding to a biological target. |

Synthesis Pathway and Chemical Reactivity

The most logical and industrially scalable route to this compound is the reductive amination of its corresponding ketone precursor. This two-step, one-pot process is a robust and well-established transformation in organic synthesis.

Proposed Synthesis: Reductive Amination

The synthesis begins with the reaction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1) with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an intermediate imine or enamine. This intermediate is not isolated but is reduced in situ with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target primary amine (2) .[11] Enzymatic methods using reductive aminases are also emerging as powerful alternatives for asymmetric synthesis of such fluoroamines.[12]

Reactivity Insights: The primary amine functionality is a versatile synthetic handle. It readily participates in nucleophilic acyl substitution to form amides, reductive amination with other carbonyls to form secondary amines, and N-alkylation/arylation reactions, making it a highly adaptable building block.

Predicted Spectroscopic Signature

While public spectral data is scarce, a detailed prediction of the NMR and Mass Spectrum signatures can be made based on fundamental principles. This is crucial for reaction monitoring and quality control. The presence of fluorine introduces characteristic couplings that are highly informative.[13][14]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Aromatic Protons (7.2-7.5 ppm): Two distinct doublets (AX system), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH, ~4.5 ppm): A well-defined quartet, integrating to 1H. The splitting pattern is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon (³JHF). This signal is a key diagnostic marker.

-

Amine Protons (-NH₂, ~1.5-2.5 ppm): A broad singlet, integrating to 2H. Its chemical shift is concentration-dependent and it may exchange with D₂O.

-

Methyl Protons (-CH₃, ~2.4 ppm): A sharp singlet, integrating to 3H.

-

-

¹⁹F NMR:

-

The three fluorine atoms are chemically equivalent and will produce a single resonance.

-

This signal will be split into a doublet by the single methine proton (³JHF).

-

¹⁹F NMR has a very wide chemical shift range, making it highly sensitive to the local electronic environment.[15]

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry.

-

CF₃ Carbon (~125 ppm): This signal will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF), which can be up to 280 Hz.[13]

-

Methine Carbon (-CH, ~55-60 ppm): This signal will be a quartet due to two-bond coupling to the fluorine atoms (²JCF).

-

Methyl Carbon (-CH₃, ~21 ppm): A singlet.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): For electron ionization (EI), a peak at m/z = 189.18 corresponding to the molecular formula C₉H₁₀F₃N.

-

Key Fragmentation: A prominent fragment would be the loss of the trifluoromethyl radical ([M-CF₃]⁺) at m/z = 120, corresponding to the stable benzylic carbocation. Another likely fragmentation is the cleavage of the C-C bond to give the tolyl-methyl cation at m/z = 105.

Strategic Application in Drug Design

The title compound is not merely a reagent but a strategic design element. Its value lies in the synergistic combination of its chiral amine and the α-trifluoromethyl group.

The Trifluoromethyl Advantage:

-

Metabolic Blocking: The CF₃ group is exceptionally stable to oxidative metabolism.[1] Replacing a metabolically labile group (like a methyl or isopropyl group) with a CF₃ group at a strategic position can dramatically increase a drug's half-life and bioavailability.[16]

-

Lipophilicity Modulation: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption, including passage through the blood-brain barrier.[1]

-

Conformational Control & Binding: The steric bulk and strong electron-withdrawing nature of the CF₃ group can alter the pKa of the adjacent amine and influence the molecule's preferred conformation, leading to enhanced binding affinity and selectivity for its biological target.

The Role of Chirality: Biological systems are chiral. The use of an enantiomerically pure building block like (R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine ensures that the final drug molecule has a defined three-dimensional structure. This is critical for selective interaction with a specific receptor or enzyme, maximizing therapeutic effect while minimizing off-target side effects associated with the other enantiomer.

Illustrative Experimental Protocol: Amide Bond Formation

To demonstrate the utility of this compound, this section provides a robust, self-validating protocol for a standard amide coupling reaction.

Objective: To couple this compound with benzoic acid.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF (as solvent)

-

Dichloromethane (DCM) and 1M HCl (for workup)

-

Saturated NaHCO₃ solution and Brine (for workup)

-

Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.05 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).

-

Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. Expertise Insight: Pre-activating the carboxylic acid to its active ester form before adding the amine prevents side reactions and generally leads to cleaner conversions.

-

Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Trustworthiness Check: The disappearance of the limiting starting material (the amine) is the primary indicator of completion.

-

Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing DCM and wash with 1M HCl (2x) to remove excess DIPEA.

-

Workup - Neutralization: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove unreacted benzoic acid and any acidic byproducts.

-

Workup - Final Wash: Wash the organic layer with brine (1x) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the pure N-(2,2,2-trifluoro-1-(p-tolyl)ethyl)benzamide.

Safety, Handling, and Storage

Proper handling is paramount for both user safety and reagent integrity. The following recommendations are based on data from structurally similar compounds.

Hazard Profile: Based on the safety data sheet for the closely related o-tolyl isomer hydrochloride, the following hazards should be assumed[10]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Table 6.1: Recommended Storage Conditions

| Parameter | Recommendation | Source | Rationale |

| Temperature | 2 - 8 °C | [7] | Refrigeration slows potential degradation pathways. |

| Atmosphere | Store under inert gas (N₂ or Ar) | Inferred | Primary amines can slowly react with atmospheric CO₂. |

| Container | Tightly sealed container | [7] | Protects from moisture and atmospheric contaminants. |

| Location | Dry, dark, and ventilated place | General best practice | Protects from light-induced degradation and ensures safe storage. |

References

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. appchemical.com [appchemical.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemscene.com [chemscene.com]

- 8. 1187930-94-4|(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine|BLDPharm [bldpharm.com]

- 9. americanelements.com [americanelements.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. prezi.com [prezi.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. jeolusa.com [jeolusa.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. biophysics.org [biophysics.org]

- 16. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of Fluorinated Amines in Modern Chemistry

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine (CAS: 75703-26-3)

Welcome to a comprehensive exploration of this compound, a chiral amine of significant interest to the scientific community. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1] The trifluoromethyl group (CF3), in particular, imparts unique electronic and steric properties that can dramatically enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple data sheet to provide a deeper understanding of this compound's synthesis, properties, and critical applications. We will delve into the causality behind experimental choices and provide a framework for its practical use in the laboratory.

Core Molecular Profile

This compound is a primary amine featuring a trifluoromethyl group adjacent to a stereocenter, which is attached to a p-tolyl (4-methylphenyl) ring. This structure makes it a valuable chiral building block for more complex molecules.

| Property | Value | Source |

| CAS Number | 75703-26-3 | [3][4] |

| Molecular Formula | C9H10F3N | [3][4] |

| Molecular Weight | 189.18 g/mol | [5] |

| Predicted Boiling Point | 221.2 ± 40.0 °C | [6] |

| Predicted Density | 1.187 ± 0.06 g/cm³ | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |

| Primary Application | Important raw material and intermediate | [3][4] |

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The decision to incorporate a trifluoromethyl group into a potential drug candidate is a strategic one, rooted in a deep understanding of physical organic chemistry. The high electronegativity of fluorine profoundly alters the properties of the parent molecule.

Key Physicochemical Enhancements:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[1]

-

Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, with protein targets, potentially increasing binding affinity and potency.[1][2]

-

pKa Modulation: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and impacting its solubility and target engagement.

The presence of the CF3 group makes α-trifluoromethyl amines, like the topic compound, highly sought-after pharmacophores and amide surrogates in the design of peptidomimetics and other drug candidates.[7]

Synthetic Strategies: Accessing Chiral α-Trifluoromethylated Amines

The synthesis of optically active α-trifluoromethylated amines is a significant area of research. While numerous methods exist, a common and robust approach involves the asymmetric synthesis from or resolution of racemic mixtures.

General Synthetic Approach: Reductive Amination

A prevalent strategy for synthesizing amines is the reductive amination of a corresponding ketone. For this compound, this would involve the reaction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone (CAS 394-59-2) with an ammonia source, followed by reduction.

Caption: General workflow for reductive amination.

Asymmetric Synthesis and Chiral Resolution

Since the final product is chiral, achieving enantiopurity is paramount for pharmaceutical applications. This can be accomplished through two primary routes:

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis to directly produce one enantiomer in excess. Methods like the catalytic enantioselective isomerization of trifluoromethyl imines represent advanced strategies to achieve this.[8][9]

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. The most common industrial method is the formation of diastereomeric salts.[10]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines a self-validating system for separating the enantiomers of racemic this compound. The principle relies on reacting the racemic amine (a base) with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts with different physical properties, notably solubility, allowing for their separation by fractional crystallization.[10][11]

Causality: The choice of resolving agent and solvent is critical and often determined empirically through screening.[11][12] Tartaric acid derivatives are frequently effective for resolving amines.[11] The goal is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other, enabling it to crystallize selectively.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE, CasNo.75703-26-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 1187930-94-4|(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine|BLDPharm [bldpharm.com]

- 6. 75703-26-3 | CAS DataBase [m.chemicalbook.com]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. onyxipca.com [onyxipca.com]

A Technical Guide to the Mechanism of Action of Trifluoromethylated Amines in Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This functional group is not merely a passive substituent but an active modulator of a compound's pharmacological profile. Its profound electron-withdrawing nature, steric bulk, and high lipophilicity collectively influence a molecule's mechanism of action by altering its physicochemical properties, metabolic stability, and direct interactions with biological targets. This guide provides an in-depth exploration of these mechanisms, supported by field-proven insights and experimental validation, to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the Trifluoromethyl Group

In drug design, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, primarily related to absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group has emerged as a privileged motif for overcoming many of these hurdles.[1] Its introduction into a molecular scaffold, particularly adjacent to an amine, can dramatically enhance metabolic stability, modulate basicity (pKa), increase lipophilicity, and improve binding affinity.[2][3] Approximately 15–20% of all licensed drugs introduced to the market annually contain fluorine, underscoring its impact.[4] Trifluoromethylated amines are particularly significant because the amine functional group is ubiquitous in bioactive molecules, and its properties are often pivotal to a drug's mechanism of action. Understanding how the CF₃ group influences the amine is therefore critical for effective drug design.

Core Mechanisms of Action

The influence of a trifluoromethyl group on an amine-containing drug candidate is multifaceted. It does not operate through a single mechanism but rather a confluence of effects that synergistically improve the overall drug-like properties of the molecule.

Modulation of Physicochemical Properties

The potent inductive effect of the three fluorine atoms is the primary driver of the CF₃ group's ability to alter a molecule's fundamental chemical properties.

-

Basicity (pKa) Reduction: The most significant and predictable effect is a substantial reduction in the basicity of the adjacent amine. The strong electron-withdrawing nature of the CF₃ group delocalizes the lone pair of electrons on the nitrogen atom, making it less available for protonation. This lowering of the pKa is a critical tool for medicinal chemists.[5] For many drug targets, a specific protonation state is required for optimal binding. By fine-tuning the pKa, chemists can control the population of the desired ionization state at physiological pH (pH 7.4), thereby enhancing target engagement and reducing off-target effects associated with highly basic compounds.

-

Increased Lipophilicity (LogP): The CF₃ group is one of the most lipophilic substituents used in drug design.[6][7] Its incorporation typically increases a molecule's octanol-water partition coefficient (LogP), which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][8] This improved lipophilicity can lead to better absorption and distribution.[9] However, this effect is context-dependent; the position of the CF₃ group relative to other functional groups can influence the overall change in lipophilicity.[10]

-

Conformational Control: The steric bulk of the trifluoromethyl group, which is larger than a methyl group and comparable to an isopropyl group, can impose conformational restrictions on a molecule.[11] This can be advantageous by locking the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target protein.

Diagram 1: The Multifaceted Influence of the Trifluoromethyl Group

This diagram illustrates the primary ways in which a trifluoromethyl group modulates the properties of an amine-containing drug candidate.

Caption: Core mechanisms of action of trifluoromethylated amines.

Enhancement of Metabolic Stability

A primary reason for incorporating a CF₃ group is to block metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][12]

-

Metabolic Switching: Drugs are often metabolized at "soft spots," typically C-H bonds that are susceptible to enzymatic oxidation. By replacing a metabolically labile methyl (CH₃) group or hydrogen atom with a CF₃ group, that metabolic pathway can be effectively blocked.[13] This strategy, known as "metabolic switching," redirects metabolism to other parts of the molecule or slows it down altogether.[13]

-

C-F Bond Strength: The exceptional strength of the carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol) makes it highly resistant to enzymatic cleavage.[13] This inherent stability is central to the CF₃ group's ability to protect a drug candidate from rapid clearance, leading to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[13][14]

Table 1: Comparative Physicochemical and Metabolic Properties

This table summarizes the typical effects of replacing a metabolically labile methyl group with a trifluoromethyl group on a hypothetical parent amine.

| Parameter | Parent Amine (with -CH₃) | Trifluoromethylated Amine (with -CF₃) | Rationale for Change |

| Amine pKa | ~9.5 | ~6.5 | Strong inductive electron withdrawal by CF₃ reduces nitrogen basicity. |

| LogP | 2.0 | 2.8 | The CF₃ group is significantly more lipophilic than the CH₃ group.[6][7] |

| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond is resistant to CYP450-mediated oxidative metabolism.[13] |

| Number of Metabolites | Generally higher | Significantly reduced | A major metabolic pathway is inhibited, limiting downstream metabolite formation.[13] |

Influence on Drug-Target Interactions

The CF₃ group can also directly participate in and modify interactions within the target's binding pocket.

-

Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups. It is often used to replace a methyl or ethyl group to improve metabolic stability.[15] In some cases, it has been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic profiles.[16] It can also serve as a proteolysis-resistant surrogate for an amide bond in certain contexts.[17]

-

Unique Binding Interactions: While organic fluorine is a poor hydrogen bond acceptor, the CF₃ group can engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of amide bonds.[18] These C-F···C=O interactions, though weak individually, can collectively contribute significantly to binding affinity when properly oriented within the active site.[18] This provides an additional tool for optimizing ligand-receptor engagement.

Experimental Protocols for Characterization

The validation of these mechanisms relies on robust experimental methodologies. The protocols described here are foundational for assessing the impact of trifluoromethylation.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for determining a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[13]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Step-by-Step Methodology:

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 M phosphate buffer solution (pH 7.4). Prepare stock solutions of the test compound and a positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, combine the phosphate buffer, HLM (typically 0.5-1.0 mg/mL final concentration), and the test compound (typically 1 µM final concentration).

-

Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (the cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard for analytical quantification.

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the trifluoromethylated amine compared to its non-fluorinated analog provides direct evidence of enhanced metabolic stability.[13]

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the sequential steps involved in a typical liver microsome stability assay.

Caption: Standard workflow for assessing metabolic stability.

pKa and LogP/D Determination

These fundamental physicochemical properties are essential for building structure-activity relationships (SAR).

-

pKa Determination: Potentiometric titration is a highly accurate method. The compound is dissolved in a water/co-solvent mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve. Spectrophotometric methods can also be used if the compound possesses a suitable chromophore that changes absorbance with protonation state.

-

LogP/D Measurement: The traditional "shake-flask" method involves partitioning the compound between n-octanol and water (for LogP) or a buffer at a specific pH (for LogD). The concentration in each phase is measured (e.g., by UV-Vis spectroscopy or LC-MS) to calculate the partition coefficient. Automated, high-throughput methods are also widely available.

Case Studies: FDA-Approved Trifluoromethylated Drugs

The success of this strategy is validated by numerous marketed drugs.

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group on the phenyl ring enhances its lipophilicity, facilitating penetration into the central nervous system, and contributes to its metabolic stability, resulting in a long half-life.[8]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID). The CF₃ group is crucial for its selective inhibition of the COX-2 enzyme over COX-1.

-

Atogepant (Qulipta): A calcitonin gene-related peptide (CGRP) receptor antagonist for migraine prevention. It contains two fluorinated motifs, a trifluoromethyl group and a trifluorophenyl group, which enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[2][8]

Conclusion

The mechanism of action of trifluoromethylated amines is a powerful illustration of rational drug design. The CF₃ group is a strategic tool that acts through a combination of electronic, steric, and metabolic effects to transform a lead molecule into a viable drug candidate. By profoundly lowering the pKa of the adjacent amine, increasing lipophilicity, and blocking sites of oxidative metabolism, it enhances the ADME profile and can improve target engagement.[2][8] A thorough understanding and experimental validation of these mechanisms are essential for any researcher or drug development professional seeking to leverage the unique and powerful properties of fluorine in medicinal chemistry.

References

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 17. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine: A Technical Guide

Introduction

Molecular Structure and Key Spectroscopic Features

The structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, presented below, dictates its spectroscopic signature. The key features to be analyzed are the protons and carbons of the p-tolyl group, the methine proton and carbon of the ethylamine backbone, the trifluoromethyl group, and the amine protons.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous compounds such as p-toluidine and 2,2,2-trifluoro-1-phenylethanol.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (ortho to CH) | ~7.3 | d | ~8.0 | Aromatic protons on a substituted benzene ring. |

| Ar-H (meta to CH) | ~7.1 | d | ~8.0 | Aromatic protons on a substituted benzene ring. |

| CH(NH₂) | ~4.5 | q | ~8.0 | Methine proton adjacent to an amine and a trifluoromethyl group, which strongly deshields it. The quartet arises from coupling to the three fluorine atoms. |

| CH₃ | ~2.3 | s | - | Methyl group attached to the aromatic ring. |

| NH₂ | ~1.8 | br s | - | Amine protons; chemical shift can vary with solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for qualitative analysis.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) | Rationale |

| C (ipso to CH) | ~138 | s | - | Aromatic quaternary carbon attached to the ethylamine group. |

| C (ipso to CH₃) | ~137 | s | - | Aromatic quaternary carbon attached to the methyl group. |

| Ar-CH (ortho to CH) | ~129 | d | - | Aromatic methine carbons. |

| Ar-CH (meta to CH) | ~126 | d | - | Aromatic methine carbons. |

| CH(NH₂) | ~58 | q | ~30 | Methine carbon directly bonded to the trifluoromethyl group, showing a characteristic quartet due to one-bond C-F coupling. |

| CF₃ | ~125 | q | ~280 | Trifluoromethyl carbon, exhibiting a strong one-bond C-F coupling, resulting in a quartet. |

| CH₃ | ~21 | q | - | Methyl carbon of the p-tolyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field for optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

-

Spectral Width: Set to cover the typical range for organic molecules (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to several thousand) is required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and calibration as described for ¹H NMR. The solvent signal is used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shift of the trifluoromethyl group is a key diagnostic feature.

Expected ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CF₃ | ~ -75 | d | ~8.0 | The trifluoromethyl group will appear as a single resonance. In a proton-coupled spectrum, it will be a doublet due to coupling with the adjacent methine proton. The chemical shift is referenced to an external standard, typically CFCl₃. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Tune and match the probe for the ¹⁹F frequency.

-

Shim the magnetic field.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to produce a singlet.

-

Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., -250 to 50 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: Similar to ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient.

-

-

Data Processing:

-

Fourier transform, phasing, and calibration are performed. An external reference standard (e.g., CFCl₃) is typically used for chemical shift calibration.

-

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For this compound (C₉H₁₀F₃N), the expected nominal molecular weight is 189 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 189. This molecular ion can then undergo fragmentation through several pathways.[1][2][3]

-

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[1][2] In this case, cleavage of the C-C bond between the methine and the trifluoromethyl group would be a favorable process, leading to the loss of a CF₃ radical.

-

Loss of Ammonia: Aromatic amines can undergo the loss of a neutral ammonia (NH₃) molecule.[4]

-

Benzylic Cleavage: The bond between the aromatic ring and the ethylamine side chain can cleave, leading to the formation of a tropylium ion or a substituted benzyl cation.

Major Expected Fragments:

| m/z | Proposed Fragment | Rationale |

| 189 | [C₉H₁₀F₃N]⁺˙ | Molecular ion (M⁺˙) |

| 174 | [C₈H₇F₃]⁺˙ | Loss of NH₂ radical |

| 120 | [C₈H₁₀N]⁺ | Loss of CF₃ radical |

| 105 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-C bond adjacent to the ring. |

| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion. |

digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙ (m/z 189)"]; F1 [label="[M - NH₂]⁺ (m/z 174)"]; F2 [label="[M - CF₃]⁺ (m/z 120)"]; F3 [label="[C₇H₇]⁺ (m/z 91)"]; M -> F1 [label="- •NH₂"]; M -> F2 [label="- •CF₃ (α-cleavage)"]; F2 -> F3 [label="- HCN"];

}

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-GC-MS):

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have predicted the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrometry fragmentation pattern. The detailed experimental protocols provided will enable researchers to acquire high-quality data for this important molecule. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom

-

GCMS Section 6.15 - Whitman People. [Link]

-

Video: Mass Spectrometry of Amines - JoVE. [Link]

-

Nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

Principles of NMR. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem. [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

(PDF) Principles of NMR - ResearchGate. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

p-Toluidine - SpectraBase. [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans - eGrove - University of Mississippi. [Link]

-

p-Toluidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

p-Toluidine | C7H9N | MD Topology | NMR | X-Ray. [Link]

-

Electronic Supplementary Information for: Mechanism of Intramolecular Transformations of Nickel Phosphanido Hydride Complexes - The Royal Society of Chemistry. [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. [Link]

-

Ultrafast 19F MAS NMR 090222 revised. [Link]

-

Fluorine NMR. [Link]

-

Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - NIH. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

-

Toluene - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

New Frontiers and Developing Applications in 19F NMR - PMC - NIH. [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage - YouTube. [Link]

-

6.5: Amine Fragmentation - Chemistry LibreTexts. [Link]

-

Alpha-(trifluoromethyl)amine derivatives via nucleophilic trifluoromethylation of nitrones. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Derivatives

Abstract

The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Specifically, chiral α-trifluoromethylamines represent a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 2,2,2-trifluoro-1-(p-tolyl)ethanamine and its derivatives, a key building block for various bioactive molecules. We will explore classical reductive amination, advanced asymmetric strategies employing chiral auxiliaries, and modern biocatalytic approaches. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of the Trifluoromethyl-ethylamine Scaffold

The trifluoromethyl (CF₃) group is a unique substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule. Introducing a CF₃ group can block metabolic oxidation, modulate pKa, and improve membrane permeability, making it a powerful tool for lead optimization.[1]

The 2,2,2-trifluoro-1-arylethanamine motif, particularly with the p-tolyl substituent, serves as a crucial chiral intermediate. The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 position, as the biological activity of enantiomers can differ significantly.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[2] Therefore, robust and scalable methods for the asymmetric synthesis of these amines are in high demand within the pharmaceutical industry.[3]

This guide will dissect the most effective strategies to construct this valuable scaffold, focusing on the causality behind experimental design and providing a framework for reproducible, high-fidelity synthesis.

Core Synthetic Strategies

The synthesis of this compound typically begins with the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The primary transformation is the conversion of the carbonyl group into a chiral amine.

Figure 1: Overview of major synthetic pathways from the ketone precursor to the target amine.

Direct Reductive Amination (Racemic Synthesis)

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ.[4] For the synthesis of the primary amine, ammonia is used as the nitrogen source.

Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. A reducing agent present in the mixture reduces the imine to the final amine.[4]

-

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and common reagent, often effective but may require acidic conditions to facilitate imine formation and reduction.[5]

-

Sodium Cyanoborohydride (NaCNBH₃): Selective for the imine over the ketone, allowing the reaction to be performed in one pot under mildly acidic conditions that favor imine formation.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces minimal waste, though it may require higher pressures and specialized equipment.

-

While direct and efficient, this standard approach yields a racemic mixture, requiring a subsequent resolution step to separate the enantiomers, which is often inefficient as it discards 50% of the material.[6]

Asymmetric Synthesis via Chiral Auxiliaries

To overcome the limitations of racemic synthesis, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.[7] For amine synthesis, the Ellman auxiliary, tert-butanesulfinamide, is exceptionally effective.[8]

Workflow Rationale:

-

Condensation: The chiral sulfinamide condenses with the starting ketone (2,2,2-trifluoro-1-(p-tolyl)ethanone) to form an N-sulfinyl ketimine. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) to drive the equilibrium by removing water.[9]

-

Diastereoselective Reduction: The chiral sulfinyl group sterically shields one face of the C=N double bond. Consequently, delivery of a hydride reducing agent occurs preferentially from the less hindered face, leading to the formation of one diastereomer in excess.[9] Reducing agents like L-Selectride or sodium borohydride are commonly used.[9]

-

Auxiliary Cleavage: The sulfinyl group is easily removed under acidic conditions (e.g., HCl in an alcohol solvent) to yield the enantiomerically enriched primary amine hydrochloride salt, with the auxiliary being recoverable.[7]

Figure 2: Workflow for chiral amine synthesis using the Ellman auxiliary.

This method is highly reliable and provides excellent stereocontrol, making it a preferred choice in both academic and industrial settings.[8]

Biocatalytic Reductive Amination

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[3] Reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze the asymmetric reduction of imines, formed in situ from a ketone and an amine source, to produce chiral amines with high enantiomeric excess (ee).[10]

Causality of Selectivity: The enzyme's active site is a precisely shaped chiral environment. It binds the prochiral imine intermediate in a specific orientation, allowing the NADPH cofactor to deliver a hydride to only one face of the imine. This results in the formation of a single enantiomer of the amine product.

-

Advantages:

The primary challenge can be enzyme discovery and optimization for a specific substrate. However, with advances in directed evolution and protein engineering, the applicability of biocatalysis is rapidly expanding.[11][12]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route depends on factors such as required stereopurity, scale, cost, and available equipment. The following table summarizes typical outcomes for the synthesis of chiral this compound.

| Method | Key Reagent / Catalyst | Typical Yield (%) | Enantiomeric Excess (ee) | Key Considerations |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide, L-Selectride | 75-90% | >95% | Multi-step but highly reliable and scalable. Auxiliary can be recycled.[9] |

| Asymmetric Catalysis | Chiral Iridium or Rhodium Catalyst, H₂ | 80-95% | 90-99% | Requires specialized catalysts and potentially high-pressure equipment. |

| Biocatalysis | Reductive Aminase (RedAm) | 60-95% | >99% | Environmentally friendly, exceptional selectivity. Requires enzyme screening/sourcing.[10] |

Detailed Experimental Protocols

The following protocol is a representative example for the synthesis of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride using a chiral auxiliary, adapted from established methodologies.[9]

Protocol 1: Synthesis of (R)-N-(2,2,2-trifluoro-1-(p-tolyl)ethylidene)-2-methylpropane-2-sulfinamide

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2,2,2-trifluoro-1-(p-tolyl)ethanone (5.0 g, 26.6 mmol, 1.0 equiv) and (R)-(+)-tert-butanesulfinamide (3.54 g, 29.2 mmol, 1.1 equiv).

-

Solvent & Catalyst: Add anhydrous tetrahydrofuran (THF, 100 mL), followed by titanium(IV) ethoxide (Ti(OEt)₄, 11.0 mL, 53.2 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to reflux (approx. 70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the ketone is complete.

-

Workup: Cool the mixture to room temperature and pour it slowly into an equal volume of saturated aqueous sodium bicarbonate solution with vigorous stirring.

-

Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL). Separate the organic layer of the filtrate, wash it with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-sulfinyl imine as a pale yellow oil.

Protocol 2: Diastereoselective Reduction and Auxiliary Cleavage

-

Setup: Dissolve the purified N-sulfinyl imine (from Protocol 1, ~26.0 mmol) in anhydrous THF (100 mL) in a flame-dried flask under argon.

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.0 M solution in THF, 31.2 mL, 31.2 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours. Monitor for the disappearance of the starting imine by TLC.

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Cleavage: Dissolve the crude sulfinamide in methanol (50 mL) and add hydrogen chloride (4.0 M in 1,4-dioxane, 20 mL). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash the solid with cold diethyl ether to yield (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a white solid.[13]

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound derivatives is a well-addressed challenge with several robust solutions. The chiral auxiliary-based approach remains a gold standard for its reliability and high diastereoselectivity. However, the field is evolving towards more sustainable and efficient methods. Asymmetric catalysis and, particularly, biocatalysis are poised to dominate future large-scale syntheses.[10] The continued development of novel enzyme variants and transition-metal catalysts will undoubtedly provide even more direct, economical, and environmentally benign pathways to this and other critical chiral amine building blocks for the next generation of pharmaceuticals.

References

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons | Request PDF. ResearchGate. Available at: [Link]

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. eScholarship, University of California. Available at: [Link]

-

(PDF) A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ResearchGate. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Semantic Scholar. Available at: [Link]

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. Available at: [Link]

-

Reductive amination - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" | Request PDF. ResearchGate. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

-

Direct Asymmetric Reductive Amination of α-Keto Acetals. Southern University of Science and Technology. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

-

This compound hydrochloride | 1186195-01-6. Appchem. Available at: [Link]

-

This compound | 75703-26-3. Appchem. Available at: [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. Available at: [Link]

-

ETHYNYL p-TOLYL SULFONE. Organic Syntheses. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

-

Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl pyridyl ketimines. Semantic Scholar. Available at: [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. PubMed. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. iris.unito.it [iris.unito.it]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons [escholarship.org]

- 13. chemscene.com [chemscene.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide to Unlocking Enhanced Biological Activity

Foreword: The Fluorine Revolution in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] It is estimated that approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[3] This guide provides an in-depth exploration of the biological activity of fluorinated organic molecules, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the fundamental principles governing fluorine's influence on molecular properties, dissect the causality behind its strategic application in drug design, and provide detailed experimental protocols for the robust evaluation of these compounds. Our focus will be on providing not just the "what," but the critical "why" that underpins the successful deployment of fluorine in the quest for safer, more effective therapeutics.

The Singular Nature of Fluorine: A Game-Changer for Molecular Design